![molecular formula C21H17ClN2O B4137014 [1-(2-chlorobenzyl)-1H-benzimidazol-2-yl](phenyl)methanol](/img/structure/B4137014.png)
[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl](phenyl)methanol
Overview
Description
“1-(2-chlorobenzyl)-1H-benzimidazol-2-ylmethanol” is a complex organic compound. It contains a benzimidazole ring, which is a type of nitrogen-containing heterocycle . The benzimidazole ring is fused to a phenyl group and a methanol group. The benzimidazole ring is also attached to a 2-chlorobenzyl group .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks an aromatic ring, replacing one of the substituents . The exact synthesis process for this specific compound is not detailed in the search results.Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as elemental analysis, IR spectroscopy, 1H-NMR spectroscopy, and single crystal X-ray diffraction . These techniques provide detailed information about the compound’s structure, including bond lengths and angles .Chemical Reactions Analysis
The chemical reactions involving compounds like this often involve nucleophilic aromatic substitution . In these reactions, a nucleophile attacks an aromatic ring, replacing one of the substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the molecular weight, exact mass, and monoisotopic mass can be computed . Other properties such as XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area can also be computed .Safety and Hazards
The safety and hazards associated with similar compounds can vary. For example, benzyl chloride, a related compound, is a lachrymator and is very irritating to the skin . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safety protocols .
Future Directions
Benzimidazole derivatives have been extensively used in drug discovery due to their high therapeutic properties . The research and development of benzimidazole-containing drugs is an increasingly active and attractive topic in medicinal chemistry . Therefore, there is potential for future research and development in this area .
properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-phenylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c22-17-11-5-4-10-16(17)14-24-19-13-7-6-12-18(19)23-21(24)20(25)15-8-2-1-3-9-15/h1-13,20,25H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSWGFXYXLQABN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,3-Benzimidazole-2-methanol, 1-[(2-chlorophenyl)methyl]-alpha-phenyl- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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